25D-NBOMe (hydrochloride)

Receptor Pharmacology 5-HT2A Agonism Structure-Activity Relationship

25D-NBOMe (HCl) is a high-potency 5-HT2A full agonist (EC50 ~1.5 nM) with enhanced affinity from N-benzylation. Critical for in vitro signaling assays, forensic LC-MS/MS method validation, and studying NBOMe-class abuse mechanisms. This analytical standard (≥98%) is supplied as a crystalline solid for research/forensic use only. Not for human/veterinary use.

Molecular Formula C19H26ClNO3
Molecular Weight 351.9 g/mol
CAS No. 1539266-35-7
Cat. No. B591278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25D-NBOMe (hydrochloride)
CAS1539266-35-7
Synonyms2C-D-NBOMe
Molecular FormulaC19H26ClNO3
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl
InChIInChI=1S/C19H25NO3.ClH/c1-14-11-19(23-4)15(12-18(14)22-3)9-10-20-13-16-7-5-6-8-17(16)21-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H
InChIKeyKJRUHRVUUSGHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25D-NBOMe (hydrochloride) CAS 1539266-35-7: Potent 5-HT2A Agonist for Neuroscience and Forensic Research


25D-NBOMe (hydrochloride), also known as NBOMe-2C-D, is a synthetic substituted phenethylamine and a high-potency agonist at the serotonin 5-HT2A receptor . It is a derivative of the phenethylamine 2C-D, characterized by the addition of an N-(2-methoxybenzyl) group, which confers significantly enhanced receptor affinity and functional potency compared to its parent compound [1]. This compound is primarily supplied as a crystalline solid for research and forensic applications and is not intended for human or veterinary use .

Why 25D-NBOMe (hydrochloride) Cannot Be Substituted by 2C-D or Other 2C-X Phenethylamines in Research


Substitution of 25D-NBOMe with its parent compound 2C-D or other non-benzylated 2C-X phenethylamines is not scientifically valid due to the profound pharmacodynamic shift induced by the N-(2-methoxybenzyl) group. This specific chemical modification confers high potency and full agonism at 5-HT2A receptors, which are not observed in the parent 2C compounds [1]. For instance, 2C-D is a weak partial agonist at 5-HT2A, whereas 25D-NBOMe is a potent full agonist. This fundamental difference in receptor interaction invalidates the use of 2C-D as a proxy for 25D-NBOMe's effects. Furthermore, the N-benzylation alters the compound's metabolic profile and in vivo effects, including its potential for abuse, which cannot be extrapolated from the parent compound [2].

Quantitative Differentiation of 25D-NBOMe (hydrochloride) Against Key Analogs


Enhanced 5-HT2A Receptor Binding Affinity Relative to Parent 2C-D

The N-(2-methoxybenzyl) (NBOMe) modification of 2C-D to create 25D-NBOMe results in a dramatic increase in binding affinity for the primary target, the 5-HT2A receptor. This structural change is a key differentiator from its parent compound, 2C-D, and is a class-wide effect observed across the NBOMe series [1].

Receptor Pharmacology 5-HT2A Agonism Structure-Activity Relationship

In Vitro Functional Potency (EC50) at Human 5-HT2A Receptor Compared to Serotonin

In functional assays measuring activation of the human 5-HT2A receptor, 25D-NBOMe demonstrates high potency, placing it among the most potent known agonists in its class. Its potency is significantly greater than the endogenous agonist serotonin and comparable to the classic hallucinogen LSD [1].

Functional Assay 5-HT2A Agonism Pharmacodynamics

In Vitro Phase I Metabolism Profile Distinguishes 25D-NBOMe from 25E- and 25N-NBOMe

The metabolic pathway of 25D-NBOMe is distinct from its close analogs 25E-NBOMe and 25N-NBOMe. In a head-to-head study using pooled human liver microsomes (pHLM), 25D-NBOMe generated a greater number of detectable phase I metabolites, indicating a more complex and extensive biotransformation profile [1].

Drug Metabolism Forensic Toxicology In Vitro Model

Differential Long-Term Stability in Whole Blood at 4°C Compared to Other NBOMes

Stability in biological matrices is a critical pre-analytical factor for forensic casework. A 180-day study of seven NBOMe compounds in whole blood showed that while all compounds degraded to some extent at 4°C, the stability of 25D-NBOMe differed from that of other analogs. Specifically, high concentration (8 ng/mL) samples of 25B-, 25C-, and 25I-NBOMe were identified as unstable at 4°C after 180 days [1].

Forensic Toxicology Analyte Stability LC-MS/MS

Primary Research Applications for 25D-NBOMe (hydrochloride)


In Vitro 5-HT2A Receptor Pharmacology Studies

Based on its high affinity (Ki = 0.22-2.52 nM) and potent functional activity (EC50 ~1.5 nM) at the 5-HT2A receptor [1], 25D-NBOMe serves as an excellent tool compound for in vitro assays investigating 5-HT2A receptor signaling, ligand binding, and functional selectivity. It can be used as a potent positive control alongside other agonists like LSD.

Development and Validation of Bioanalytical Methods

The unique and complex metabolic profile of 25D-NBOMe, which includes 36 identified phase I metabolites in human liver microsomes [2], makes it an essential reference standard for developing and validating sensitive and specific LC-MS/MS methods for its detection and quantification in biological matrices for forensic or clinical toxicology.

Forensic Toxicology Casework and Analyte Stability Studies

Forensic laboratories require 25D-NBOMe analytical reference standards to confirm positive findings in biological samples. The evidence that 25D-NBOMe exhibits differential long-term stability in whole blood compared to other common NBOMes (25B-, 25C-, 25I-) is critical for establishing proper storage and handling protocols and for interpreting quantitative results in casework [3].

Neuropharmacology and Abuse Liability Research

As demonstrated in recent preclinical models, 25D-NBOMe has specific reinforcing and rewarding effects mediated through the dopaminergic system, such as increasing extracellular dopamine in the nucleus accumbens at doses of 1, 3, and 10 mg/kg in rats [4]. This compound is therefore a specific research tool for studying the neurochemical mechanisms underlying the abuse potential of NBOMe-class compounds.

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